molecular formula C10H11N3S B8739827 4H-1,2,4-Triazole, 3-methyl-5-(methylthio)-4-phenyl- CAS No. 40279-27-4

4H-1,2,4-Triazole, 3-methyl-5-(methylthio)-4-phenyl-

Cat. No. B8739827
Key on ui cas rn: 40279-27-4
M. Wt: 205.28 g/mol
InChI Key: CWDAPYZTJUQYAA-UHFFFAOYSA-N
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Patent
US04675276

Procedure details

In 200 ml of methanol was suspended 19.1 g of 3-mercapto-5-methyl-4-phenyl-1,2,4-triazole and then 20 g of a 28% sodium methylate solution to the suspension. After 10 minutes, 15 g of methyl iodide was added dropwise to the mixture. After performing the reaction for 10 minutes, methanol was distilled off and the product was extracted with ethyl acetate to provide 5-methyl-3-methylthio-4-phenyl-1,2,4-triazole.
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:5]([CH3:13])=[N:4][N:3]=1.[CH3:14][O-].[Na+].CI>CO>[CH3:13][C:5]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:2]([S:1][CH3:14])=[N:3][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
SC1=NN=C(N1C1=CC=CC=C1)C
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 10 minutes
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1N(C(=NN1)SC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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